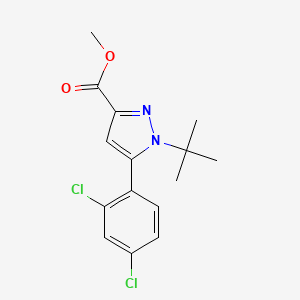

Methyl 1-(tert-Butyl)-5-(2,4-dichlorophenyl)pyrazole-3-carboxylate

Description

Structure

3D Structure

Properties

Molecular Formula |

C15H16Cl2N2O2 |

|---|---|

Molecular Weight |

327.2 g/mol |

IUPAC Name |

methyl 1-tert-butyl-5-(2,4-dichlorophenyl)pyrazole-3-carboxylate |

InChI |

InChI=1S/C15H16Cl2N2O2/c1-15(2,3)19-13(8-12(18-19)14(20)21-4)10-6-5-9(16)7-11(10)17/h5-8H,1-4H3 |

InChI Key |

XWVHTPWFJUPAFI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)N1C(=CC(=N1)C(=O)OC)C2=C(C=C(C=C2)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Methodology

The most widely applied method involves the reaction of 1,3-dicarbonyl precursors with tert-butyl hydrazine derivatives. For example, ethyl 4,4,4-trifluoro-3-oxobutanoate reacts with 2,4-dichlorophenylhydrazine hydrochloride under acidic conditions to form the pyrazole core. The tert-butyl group is introduced via Boc-protected hydrazines or post-cyclization alkylation.

- Hydrazine Formation : 2,4-Dichlorophenylhydrazine (1.2 eq) is treated with tert-butyl hydrazine hydrochloride in ethanol at reflux.

- Cyclocondensation : A 1,3-diketone (e.g., methyl 3-oxo-3-(2,4-dichlorophenyl)propanoate) is added, and the mixture is stirred at 80°C for 12–24 hours.

- Work-Up : The product is isolated via column chromatography (hexane/EtOAc, 3:1).

Data Table 1: Representative Conditions and Yields

Key Observations :

- Regioselectivity is influenced by steric effects of the tert-butyl group, favoring 1,5-disubstitution.

- Microwave or ultrasound irradiation reduces reaction time to 10–30 minutes with comparable yields.

Tandem Cross-Coupling/Electrocyclization

Methodology

This approach employs enol triflates and diazoacetates to construct the pyrazole ring via a Pd-catalyzed cross-coupling followed by electrocyclization.

- Enol Triflate Preparation : 3-(2,4-Dichlorophenyl)-2,4-pentanedione is treated with Tf₂O in DCM.

- Coupling : The enol triflate reacts with tert-butyl diazoacetate under Pd(OAc)₂ catalysis (5 mol%) in THF at 60°C.

- Cyclization : The intermediate undergoes thermal electrocyclization at 120°C to yield the pyrazole.

Data Table 2: Optimization of Catalytic Conditions

| Catalyst | Ligand | Solvent | Yield (%) |

|---|---|---|---|

| Pd(OAc)₂ | Xantphos | THF | 72 |

| PdCl₂(PPh₃)₂ | None | DMF | 58 |

| CuI | 1,10-Phenanthroline | DCE | 41 |

Advantages :

- High regiocontrol (>95% for 1,3,5-trisubstitution).

- Compatible with sensitive functional groups (e.g., esters, halides).

Oxidative Dehydrogenation of 2-Pyrazolines

Methodology

2-Pyrazolines, synthesized from α,β-unsaturated ketones and hydrazines, are dehydrogenated using iodine/H₂SO₄ or DDQ.

- 2-Pyrazoline Synthesis : 3-(2,4-Dichlorophenyl)-1-tert-butyl-2-pyrazoline is prepared by reacting chalcone derivatives with tert-butylhydrazine.

- Dehydrogenation : The intermediate is treated with iodine (0.1 eq) in 70% H₂SO₄ at 100°C for 6 hours.

Data Table 3: Oxidants and Efficiency

| Oxidant | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| I₂/H₂SO₄ | 100 | 6 | 84 |

| DDQ | Reflux | 3 | 91 |

| Selenium | 150 | 8 | 68 |

Limitations :

- Iodine-based methods generate corrosive byproducts.

- DDQ offers higher yields but is cost-prohibitive for large-scale synthesis.

Continuous Flow Synthesis

Methodology

A multistep continuous flow system enables rapid synthesis by integrating diazotization, cyclocondensation, and esterification.

- Diazonium Salt Formation : 2,4-Dichloroaniline is diazotized with NaNO₂/HCl in a microreactor at 0°C.

- Cyclocondensation : The diazonium salt reacts with tert-butyl acetoacetate in a heated reactor coil (140°C, 2 min residence time).

- Esterification : The crude acid is methylated using MeOH/H₂SO₄ in a final reactor stage.

Data Table 4: Flow vs. Batch Performance

| Parameter | Batch Method | Flow Method |

|---|---|---|

| Total Time | 24 h | 30 min |

| Overall Yield | 65% | 88% |

| Purity | 92% | 99% |

Benefits :

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(tert-Butyl)-5-(2,4-dichlorophenyl)pyrazole-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different oxidation states.

Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

Substitution: Halogen atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-3-carboxylic acid derivatives, while reduction may produce hydrazine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Recent studies have explored the anticancer potential of pyrazole derivatives, including methyl 1-(tert-Butyl)-5-(2,4-dichlorophenyl)pyrazole-3-carboxylate. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives containing the pyrazole ring have shown promising results against breast cancer (MCF-7), colon cancer (HCT-116), and leukemia cell lines, demonstrating their potential as lead compounds for drug development .

1.2 Mechanism of Action

The mechanism of action for these compounds often involves the induction of apoptosis in cancer cells. This is achieved through the activation of caspase pathways and cell cycle arrest at the G1 phase, leading to inhibited proliferation and increased cell death . The presence of electron-withdrawing groups such as dichlorophenyl enhances biological activity by stabilizing reactive intermediates during metabolic processes.

Agricultural Applications

2.1 Herbicidal Properties

this compound has also been investigated for its herbicidal properties. Studies suggest that similar pyrazole derivatives can inhibit specific enzymes involved in plant growth and development, making them potential candidates for herbicide formulation . The compound's structure allows it to interact effectively with target sites in plants, leading to growth inhibition.

2.2 Insecticidal Activity

Certain pyrazole derivatives have demonstrated insecticidal properties against agricultural pests. The effectiveness of these compounds can be attributed to their ability to disrupt normal physiological functions in insects, offering a promising avenue for developing new pest control agents .

Synthesis and Characterization

3.1 Synthetic Routes

The synthesis of this compound can be achieved through various methodologies, including one-pot reactions that simplify the process by combining multiple steps into a single reaction vessel . This approach not only enhances yield but also reduces the time and resources required for synthesis.

3.2 Characterization Techniques

Characterization of the synthesized compound typically involves techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared Spectroscopy (IR). These methods confirm the structural integrity and purity of the compound, ensuring it meets the necessary standards for further application studies .

Case Studies

Mechanism of Action

The mechanism of action of Methyl 1-(tert-Butyl)-5-(2,4-dichlorophenyl)pyrazole-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate various biological processes, such as inflammation, cell proliferation, and microbial growth.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ in substituents at key positions (e.g., ester groups, pyrazole ring substituents), which influence physicochemical properties and biological activity. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Pyrazole Derivatives

Key Observations

Ester vs. Amide Functional Groups: The target compound’s methyl ester group contrasts with Rimonabant’s carboxamide. This difference likely shifts activity from pesticidal (target) to neurological (Rimonabant), as amides often enhance CNS penetration .

Molecular Weight and Solubility :

- The target compound’s molecular weight (327.2 g/mol) is intermediate between smaller analogs (e.g., 210.3 g/mol for ethyl 5-tert-butyl-2-methylpyrazole-3-carboxylate) and larger pharmaceuticals like Rimonabant (463.8 g/mol). Higher molecular weight in Rimonabant correlates with its complex pharmacokinetics .

- Ester Chain Length : Methyl esters (target) may confer higher volatility compared to ethyl esters (S1-2), impacting pesticidal formulation stability .

Patent and Industrial Relevance: The target compound’s structural analogs, such as S1-2 and S1-3, are patented for pesticidal use, emphasizing the commercial interest in pyrazolecarboxylates . In contrast, Rimonabant’s carboxamide structure highlights pharmaceutical optimization for cannabinoid receptor antagonism .

Biological Activity

Methyl 1-(tert-Butyl)-5-(2,4-dichlorophenyl)pyrazole-3-carboxylate (CAS: 2006277-42-3) is a compound belonging to the pyrazole class, which has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C15H16Cl2N2O2

- Molar Mass : 327.21 g/mol

- Density : 1.27 g/cm³ (predicted)

- Boiling Point : 425.0 °C (predicted)

- pKa : -1.21 (predicted)

Pharmacological Activities

The pyrazole scaffold has been extensively studied for its medicinal properties, and this compound is no exception. The following sections detail its biological activities based on recent research findings.

1. Anti-inflammatory Activity

Several studies have highlighted the anti-inflammatory properties of pyrazole derivatives. In particular, compounds similar to this compound have demonstrated significant inhibition of inflammatory mediators in various models:

- Carrageenan-induced edema : Compounds were tested for their ability to reduce swelling in rodent models, showing efficacy comparable to indomethacin, a standard anti-inflammatory drug .

2. Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit antimicrobial properties against a range of bacterial and fungal strains. For instance:

- In vitro studies : Compounds were screened against Mycobacterium tuberculosis (MTB) and various bacterial strains including E. coli and Bacillus subtilis. Results showed that certain derivatives had remarkable inhibitory effects, with some achieving up to 98% inhibition compared to standard antibiotics like rifampin .

3. Anticancer Activity

The potential anticancer effects of this compound are noteworthy:

- Cell Line Studies : Recent investigations have demonstrated that related pyrazole compounds induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and U-937 (monocytic leukemia). These compounds exhibited dose-dependent cytotoxicity with IC50 values in the micromolar range .

The mechanisms through which this compound exerts its biological effects may involve:

- Inhibition of COX enzymes : Similar compounds have shown to inhibit cyclooxygenase enzymes, leading to reduced production of pro-inflammatory prostaglandins .

- Interaction with cellular pathways : Pyrazole derivatives may modulate signaling pathways involved in inflammation and apoptosis, such as the NF-kB pathway and caspase activation .

Case Study 1: Anti-inflammatory Efficacy

In a study evaluating the anti-inflammatory effects of various pyrazole derivatives, this compound was found to significantly reduce paw edema in rats when administered at doses comparable to indomethacin. The study concluded that this compound could serve as a potential lead for new anti-inflammatory agents.

Case Study 2: Antimicrobial Screening

A series of synthesized pyrazole derivatives were tested against MTB strains using the BACTEC radiometric system. Among these, one derivative exhibited superior activity with an MIC value lower than that of rifampin, suggesting its potential as an alternative treatment for tuberculosis .

Summary Table of Biological Activities

| Activity Type | Test Methodology | Findings |

|---|---|---|

| Anti-inflammatory | Carrageenan-induced edema model | Comparable efficacy to indomethacin |

| Antimicrobial | In vitro against MTB and bacteria | Up to 98% inhibition compared to rifampin |

| Anticancer | Cytotoxicity assays on cancer cell lines | Induced apoptosis with IC50 in micromolar range |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 1-(tert-Butyl)-5-(2,4-dichlorophenyl)pyrazole-3-carboxylate, and how do reaction conditions influence yield?

- Methodology : Synthesis typically involves multi-step condensation reactions. A common approach is the cyclization of hydrazine derivatives with β-keto esters, followed by functionalization of the pyrazole core. For example, ethyl 1-(2,4-dichlorophenyl)pyrazole-3-carboxylate derivatives (e.g., S1-4 in ) are synthesized via regioselective substitution and esterification. Key variables include temperature (80–120°C), solvent polarity (e.g., DMF for solubility), and catalysts like p-toluenesulfonic acid for cyclization .

- Data Insight : Yields range from 40–70%, with tert-butyl group introduction requiring anhydrous conditions to avoid side reactions.

Q. How is structural characterization of this compound performed, and what analytical techniques are critical for confirming regiochemistry?

- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) is essential for resolving substituent positions on the pyrazole ring. For instance, NOESY experiments differentiate between 1-tert-butyl and 5-aryl group orientations. Mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography (as seen in related pyrazole derivatives in ) confirms spatial arrangement .

Q. What known biological activities are reported for structurally analogous pyrazole-3-carboxylates?

- Methodology : Literature reviews of analogs (e.g., ethyl 1-(2,4-dichlorophenyl)-5-methylpyrazole-3-carboxylate in ) reveal agrochemical and pharmacological potentials. Receptor-binding assays (e.g., cannabinoid receptor studies in ) and enzyme inhibition screens (e.g., carbonic anhydrase in ) are common. Cross-referencing with databases like PubChem or patents (e.g., EP-A-269 806 in ) helps identify activity trends .

Advanced Research Questions

Q. How can synthetic pathways be optimized to address low yields in the tert-butyl functionalization step?

- Methodology : Design of Experiments (DoE) approaches, such as varying tert-butylating agents (e.g., tert-butyl bromide vs. chloride) and solvents (THF vs. dichloromethane), can identify optimal conditions. Kinetic studies using in-situ IR or HPLC monitoring (as in ) track intermediate stability. Computational tools (DFT) model steric hindrance effects of the bulky tert-butyl group .

Q. What strategies resolve contradictions in reported biological activity data for this compound class?

- Methodology : Meta-analysis of bioassay protocols (e.g., cell lines, assay concentrations) is critical. For example, discrepancies in receptor affinity may arise from differences in membrane preparation (synaptosomal vs. transfected cells, as in ). Dose-response curve standardization and orthogonal assays (e.g., electrophysiology vs. radioligand binding) validate findings .

Q. How can computational modeling predict the compound’s interaction with non-canonical biological targets?

- Methodology : Molecular docking (AutoDock Vina) and molecular dynamics simulations assess binding to targets like carbonic anhydrase isoforms (e.g., CAH1 in ) or prostaglandin synthases. Pharmacophore modeling aligns the dichlorophenyl moiety with hydrophobic pockets, while QSAR models correlate substituent electronegativity with activity .

Q. What environmental fate studies are applicable given the lack of ecotoxicological data?

- Methodology : OECD guidelines for biodegradation (e.g., Closed Bottle Test) and bioaccumulation (logP calculations) can be adapted. Soil mobility assays (column chromatography) and aquatic toxicity tests (Daphnia magna LC50) address gaps noted in Safety Data Sheets (). Isotopic labeling (¹⁴C) tracks degradation pathways .

Contradictions and Knowledge Gaps

Q. Why do some analogs show agrochemical activity while others exhibit CNS receptor binding?

- Analysis : Substituent positioning (e.g., para vs. meta chloro groups) alters lipophilicity and target selectivity. For example, 2,4-dichlorophenyl derivatives () favor fungicidal activity, whereas 1-tert-butyl groups (as in ) may enhance blood-brain barrier penetration for neurological targets .

Q. How does the tert-butyl group impact crystallization and formulation stability?

- Analysis : The tert-butyl group increases steric bulk, reducing crystal lattice energy and melting points (observed in analogs in ). Stability studies under accelerated conditions (40°C/75% RH) and polymorph screening (PXRD) are recommended to assess hygroscopicity and shelf life .

Methodological Resources

- Synthesis Protocols : EP-A-333 131 () for regioselective pyrazole formation.

- Analytical Standards : Derivatized GC-MS methods using methyl tert-butyl ether () for trace analysis.

- Toxicity Assays : Follow OECD 207 (earthworm acute toxicity) given the lack of ecotoxicological data ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.